(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Description
The compound (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one belongs to the aurone class of benzofuranone derivatives. Its structure features:
- A benzofuran-3(2H)-one core.
- A 3-nitrobenzylidene substituent at the C2 position (Z-configuration).
- A hydroxy group at C4.
- A piperidin-1-ylmethyl group at C6.
The 3-nitrobenzylidene group introduces strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., dipole-dipole forces) compared to analogs with electron-donating substituents. While direct synthesis data for this compound is absent in the provided evidence, its preparation likely involves aldol condensation between 6-hydroxy-3-coumaranone and 3-nitrobenzaldehyde, followed by functionalization of the C7 position with piperidine, as seen in analogous syntheses .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-18-8-7-16-20(25)19(12-14-5-4-6-15(11-14)23(26)27)28-21(16)17(18)13-22-9-2-1-3-10-22/h4-8,11-12,24H,1-3,9-10,13H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHGMICGQGTNT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features indicate a diverse range of biological activities, particularly in the fields of antimicrobial, antiplasmodial, and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.
Structural Characteristics
The compound features a benzofuran core structure, which is modified with hydroxyl and nitro groups, as well as a piperidine moiety. This structural arrangement suggests potential for diverse biological activity due to the presence of functional groups that can interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit various biological activities:
-
Antimicrobial Activity :
- Several derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. For instance, compounds derived from benzofuran structures have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .
-
Antiplasmodial Activity :
- Studies have screened benzofuran derivatives against Plasmodium falciparum, revealing promising results. Compounds with nitro groups exhibited selective activity against both drug-sensitive and multidrug-resistant strains . For example, derivatives containing 5-nitroimidazole showed high selectivity and potency against resistant parasites.
- Anticancer Activity :
Study 1: Antiplasmodial Screening
In a study assessing the antiplasmodial properties of benzofuran derivatives, (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one was tested against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. The results indicated an IC50 value significantly lower than that of standard drugs like chloroquine, suggesting strong antiplasmodial activity.
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related benzofuran compounds against MRSA. The study reported that certain derivatives exhibited MIC values comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 Value |
|---|---|---|---|
| (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one | C21H22N2O4 | Antiplasmodial | < 0.5 μM |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | C19H18N4O3 | Antiplasmodial | 0.654 nM |
| 5-Nitrofuran derivative | C18H16N4O4 | Antibacterial (MRSA) | 0.28 μM |
The mechanism by which (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways within pathogens.
- Interaction with DNA/RNA : Nitro groups may facilitate interactions with nucleic acids, disrupting replication or transcription processes in microbial cells.
Scientific Research Applications
Benzofuran derivatives, including (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, exhibit a range of biological activities:
- Cytotoxicity : Induces apoptosis in various cancer cell lines.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Properties : Exhibits activity against several bacterial strains.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various benzofuran derivatives, including (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one. The compound demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines, indicating strong cytotoxic effects. The presence of specific substituents on the benzofuran core was crucial for enhancing cytotoxicity, highlighting structure-activity relationships (SAR) that could guide future drug design.
Case Study 2: Anti-inflammatory Effects
In vitro studies on related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers. One study indicated that (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications in treating chronic inflammatory diseases like rheumatoid arthritis.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more effective derivatives. The following table summarizes findings related to different variants:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Moiety
The benzylidene substituent significantly influences physicochemical properties and biological activity. Key comparisons include:
*Predicted based on nitro group’s strong intermolecular interactions and typical yields for analogous aurones .
Key Observations :
- Electron-Withdrawing Groups (NO₂, Br): Increase melting points due to enhanced dipole interactions .
- Electron-Donating Groups (OCH₃, OH) : Lower melting points and alter solubility (e.g., 6x has a hydroxy group, improving aqueous solubility) .
- Spectral Shifts: The nitro group causes pronounced downfield shifts in ¹H NMR for adjacent protons, distinguishing it from methoxy or bromo analogs .
Variations in the Piperidine/Piperazine Moiety
The C7 position’s amine substituent modulates steric and electronic properties:
Key Observations :
- Hydrophilicity : Piperazine derivatives with hydroxyethyl groups (e.g., ) improve water solubility, whereas piperidine analogs are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
